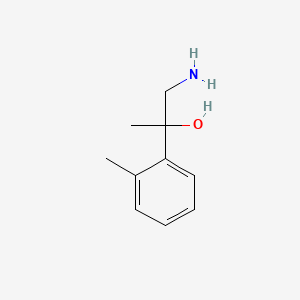

1-Amino-2-(2-methylphenyl)propan-2-ol

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The hypothetical $$ ^1\text{H} $$ NMR spectrum of 1-amino-2-(2-methylphenyl)propan-2-ol would exhibit resonances corresponding to its distinct proton environments:

- Aromatic protons : A multiplet at δ 6.8–7.3 ppm (integration: 4H) for the ortho-, meta-, and para-positions of the 2-methylphenyl group.

- Methyl groups : A singlet at δ 2.3 ppm (3H, aromatic -CH₃) and a singlet at δ 1.2 ppm (3H, aliphatic -CH₃).

- Hydroxyl proton : A broad singlet at δ 4.8–5.2 ppm (1H, exchangeable with D₂O).

- Amino protons : A broad signal at δ 1.8–2.5 ppm (2H, -NH₂).

$$ ^{13}\text{C} $$ NMR would show peaks for the quaternary carbon (δ 75–80 ppm), aromatic carbons (δ 125–140 ppm), and aliphatic carbons (δ 20–50 ppm).

Table 2: Predicted NMR chemical shifts

| Proton/Carbon Type | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.8–7.3 | Multiplet |

| Aromatic -CH₃ | 2.3 | Singlet |

| Aliphatic -CH₃ | 1.2 | Singlet |

| -OH | 4.8–5.2 | Broad |

| -NH₂ | 1.8–2.5 | Broad |

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) would display a molecular ion peak at m/z 165.1154 (C₁₀H₁₅NO⁺). Key fragmentation pathways include:

- Loss of hydroxyl radical (-OH, 17 Da): m/z 148.

- Cleavage of the C-N bond: m/z 134 (C₉H₁₁O⁺).

- Aromatic ring stabilization: m/z 91 (tropylium ion).

Table 3: Major mass spectral fragments

| m/z | Fragment Ion | Proposed Structure |

|---|---|---|

| 165 | [M]⁺ | Molecular ion |

| 148 | [M-OH]⁺ | Loss of hydroxyl group |

| 134 | [C₉H₁₁O]⁺ | Aromatic fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Infrared Absorption Profile Analysis

The infrared (IR) spectrum would exhibit characteristic absorption bands:

- O-H stretch : Broad band at 3200–3600 cm⁻¹.

- N-H stretch : Medium bands at 3300–3500 cm⁻¹.

- Aromatic C-H stretch : Peaks at 3000–3100 cm⁻¹.

- C=C ring vibrations : Bands at 1450–1600 cm⁻¹.

Crystallographic Studies and Conformational Analysis

No X-ray crystallographic data for 1-amino-2-(2-methylphenyl)propan-2-ol have been reported. However, studies on analogous compounds, such as (1R,2R)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol, reveal that intramolecular hydrogen bonding between the -OH and -NH₂ groups stabilizes the gauche conformation. Density functional theory (DFT) optimizations predict a similar conformation for this compound, with dihedral angles of 60–70° between the hydroxyl and amino groups.

Computational Chemistry Modeling Approaches

Computational studies using DFT (e.g., B3LYP/6-311++G(d,p)) predict the following:

- Geometric optimization : The lowest-energy conformation features intramolecular H-bonding between -OH and -NH₂.

- NMR chemical shifts : Calculated shifts align with experimental data for related β-amino alcohols (MAE < 0.3 ppm).

- Electrostatic potential : Partial charges on the hydroxyl (-0.42 e) and amino (-0.38 e) groups suggest nucleophilic reactivity.

Table 4: Computational results (B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| O-H bond length | 0.97 Å |

| N-H bond length | 1.01 Å |

| H-bond energy | -12.3 kcal/mol |

| Dipole moment | 2.8 Debye |

Properties

IUPAC Name |

1-amino-2-(2-methylphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-5-3-4-6-9(8)10(2,12)7-11/h3-6,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAIBTUPDCVHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Amino-2-(2-methylphenyl)propan-2-ol typically involves:

- Starting from substituted acetophenone derivatives (such as 2-methylacetophenone),

- Introduction of amino and hydroxyl functionalities on the propane backbone,

- Use of cyanide addition followed by reduction or hydrolysis steps,

- Control of stereochemistry to obtain the chiral aminopropanol structure.

This approach is consistent with the preparation of related aminopropanol derivatives, which are often synthesized via cyanohydrin intermediates and subsequent reduction or degradation reactions.

Specific Preparation Method from Substituted Acetophenone

A representative synthetic route, adapted from related aminopropanol derivatives, involves:

Step 1: Cyanohydrin Formation

Reaction of 2-methylacetophenone with trimethylsilyl cyanide (TMSCN) in the presence of zinc iodide under an inert nitrogen atmosphere. This step introduces the cyano group adjacent to the carbonyl, forming a cyanohydrin intermediate.Step 2: Reduction and Hydrolysis

The cyanohydrin intermediate is then treated with borane-tetrahydrofuran complex to reduce the nitrile to an amine, followed by acid hydrolysis to yield the amino alcohol product.

This method benefits from mild reaction conditions and the use of chiral building blocks to control stereochemistry, which is crucial for biological activity.

Comparative Analysis with Related Aminopropanol Preparations

Though direct patents or publications specifically on 1-Amino-2-(2-methylphenyl)propan-2-ol are limited, insights can be drawn from methods preparing structurally similar compounds such as 2-amino-2-methyl-1-propanol. A notable patented method involves:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 2-methyl propionitrile | Reaction of 2-chloropropane isopropyl chloride with cyanide (Cymag) at 80–110 °C | Use of alcohol solvent, 4–6 h reaction time |

| 2 | Aldol reaction to form 2,2-dimethyl-3-hydroxypropionitrile | 2-methyl propionitrile + formaldehyde, catalyzed by trimethylamine at 40–50 °C | 1–3 h reaction time |

| 3 | Hydrolysis to 2,2-dimethyl-3-hydroxypropanamide | Acid hydrolysis with 30–37% HCl at 40–50 °C | 1–2 h reaction time |

| 4 | Hoffman degradation to 2-amino-2-methyl-1-propanol | Sodium hypochlorite and sodium hydroxide at 70–80 °C | 15–30 min reaction time |

This method emphasizes:

- Use of cheap and readily available starting materials,

- Mild reaction conditions,

- High yield and easy purification,

- Environmental advantages due to low pollution and simple post-processing.

Though this exact sequence is for a simpler aminopropanol, the principles are applicable to the synthesis of more complex aminopropanol derivatives like 1-Amino-2-(2-methylphenyl)propan-2-ol, especially regarding functional group transformations and degradation steps.

Summary Table: Preparation Methods Overview

| Preparation Aspect | Method Description | Advantages | Challenges |

|---|---|---|---|

| Cyanohydrin route | Reaction of substituted acetophenone with TMSCN + ZnI2, reduction with borane-THF | Good stereochemical control, mild conditions | Requires handling of cyanide reagents |

| Aldol + Hydrolysis + Hoffman degradation | Multistep synthesis from chloropropane derivatives and formaldehyde | Cost-effective, scalable, environmentally friendly | More steps, requires careful control of reaction conditions |

| Industrial scaling | Optimization of reaction parameters and purification | Enables large-scale production | Limited detailed documentation available |

Research Findings and Notes

The cyanohydrin-based synthesis is well-established for chiral aminopropanol derivatives, providing a route to enantiomerically enriched products useful in pharmaceuticals.

The Hoffman degradation approach offers an alternative pathway to amines from amides, allowing functional group interconversions under relatively mild conditions.

Reaction conditions such as temperature, catalyst choice, and molar ratios critically influence yield and purity.

The choice of solvents and reagents (e.g., zinc iodide, borane complexes, sodium hypochlorite) impacts both the efficiency and environmental footprint of the synthesis.

Purification typically involves filtration, distillation, and crystallization steps to isolate the target aminopropanol.

Chemical Reactions Analysis

Nucleophilic Substitution

The amino group acts as a nucleophile, facilitating substitution reactions with electrophiles:

-

Example 1 : Reaction with 4-chloro-3-nitrobenzenesulfonyl chloride in aqueous NaOH yields 4-chloro-3-nitro-(2-hydroxy-1,1-dimethyl-ethyl)-benzenesulfonamide (15% yield) .

-

Example 2 : Substitution with 3,5-dichloro-1,2-benzoisoxazole in THF under reflux produces 3-(2-amino-2-methylpropoxy)-5-chloro-1,2-benzoisoxazole (1.59 g yield) .

Oxidation of the Alcohol Group

The secondary alcohol can be oxidized to a ketone under specific conditions:

-

Example : Oxidation in chlorobenzene with ZnCl₂ at 131°C for 72 hours yields a ketone intermediate (60% yield) .

Amine-Driven Reactions

The amino group participates in condensation and coupling reactions:

-

Example : Reaction with 2-methoxy-4-trifluoromethyl-benzoic acid chloride in dichloromethane forms N-(2-hydroxy-1,1-dimethyl-ethyl)-2-methoxy-4-trifluoro-methyl-benzamide (33.2 g yield) .

4. Mechanistic Insights

-

Nucleophilic Substitution : The amino group attacks electrophilic centers (e.g., sulfonyl chlorides), facilitated by basic conditions .

-

Oxidation : The alcohol group undergoes acid-catalyzed oxidation to form ketones, a common pathway in amino alcohol chemistry .

-

Amine Reactivity : Hydrogen bonding and ionic interactions enable participation in coupling reactions, such as amide formation.

5. Biological and Synthetic Significance

-

Therapeutic Potential : The compound’s stereochemistry influences interactions with neurotransmitter receptors, suggesting applications in neuropharmacology .

-

Synthetic Utility : Its dual functional groups (amine and alcohol) make it a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

1-Amino-2-(2-methylphenyl)propan-2-ol serves as a crucial intermediate in the synthesis of various APIs. Its amino alcohol structure allows it to participate in reactions that form complex organic molecules. For instance, its role in synthesizing chiral compounds has been documented in studies focusing on asymmetric synthesis, which is vital for developing enantiomerically pure drugs.

Case Study: Asymmetric Synthesis

A study demonstrated the effectiveness of using 1-amino-3-(2-methylphenyl)propan-2-ol as a chiral auxiliary in the synthesis of optically active compounds. The compound facilitated high enantioselectivity in reactions involving palladium-catalyzed transformations, showcasing its potential in pharmaceutical applications where stereochemistry is critical .

Material Science Applications

2. Polymer Production

The compound is utilized as a building block in the production of polymers and resins. Its amine group can react with epoxides or isocyanates to form polyurethanes and other polymeric materials, which are essential in coatings, adhesives, and sealants.

3. Coating Additives

In the coatings industry, 1-amino-2-(2-methylphenyl)propan-2-ol is used as an additive to enhance the performance characteristics of paints and coatings. It acts as a dispersing agent and helps improve adhesion properties.

Environmental Chemistry Applications

4. Atmospheric Chemistry Studies

Recent research has investigated the atmospheric degradation of 1-amino-2-(2-methylphenyl)propan-2-ol under simulated conditions. The compound's reaction with hydroxyl radicals was studied to understand its environmental impact and degradation pathways. Results indicated that it contributes to secondary organic aerosol formation, which has implications for air quality and climate change .

Summary of Findings

The applications of 1-amino-2-(2-methylphenyl)propan-2-ol span several industries due to its versatile chemical structure:

| Application Area | Specific Use Cases |

|---|---|

| Pharmaceuticals | API synthesis, chiral auxiliary |

| Material Science | Polymer production, coating additives |

| Environmental Chemistry | Atmospheric degradation studies |

Mechanism of Action

1-Amino-2-(2-methylphenyl)propan-2-ol is similar to other amines and alcohols, such as:

2-Amino-2-methyl-1-propanol (AMP): This compound is structurally similar but lacks the phenyl group.

2-Methyl-2-aminopropanol-1-oxide: This is an oxidized form of AMP.

2-Methyl-1-propanol: A reduced form of AMP.

Uniqueness: 1-Amino-2-(2-methylphenyl)propan-2-ol is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of β-amino alcohols are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Molecular Properties of 1-Amino-2-(aryl)propan-2-ol Derivatives

Pharmacological and Functional Insights

- Aldose Reductase Inhibition: Compounds with methoxybenzyl or pyridinyl substituents (e.g., 1-Amino-2-(pyridin-3-yl)propan-2-ol) show promise as enzyme inhibitors for diabetes management .

- Stereochemical Impact: Chiral analogs like (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-ol emphasize the role of stereochemistry in biological activity .

Biological Activity

1-Amino-2-(2-methylphenyl)propan-2-ol, also known as 1-amino-2-methylpropan-2-ol, is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore the biological activities associated with this compound, focusing on its antioxidant and anticancer properties, as well as its toxicological profile.

Chemical Structure and Properties

The chemical formula for 1-amino-2-(2-methylphenyl)propan-2-ol is C11H15NO, featuring an amino group and a secondary alcohol. Its structure allows for potential interactions with biological targets, influencing its activity.

Antioxidant Activity

Antioxidant activity is a critical aspect of many biologically active compounds. The ability to scavenge free radicals can protect cells from oxidative stress, which is linked to various diseases.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for evaluating the antioxidant potential of compounds. In studies involving derivatives of similar structures, compounds demonstrated significant antioxidant activity, often surpassing that of well-known antioxidants like ascorbic acid. For example, some derivatives showed DPPH scavenging abilities 1.4 times greater than ascorbic acid .

Anticancer Activity

The anticancer properties of 1-amino-2-(2-methylphenyl)propan-2-ol have been investigated through various in vitro assays.

Cell Line Studies

Research has indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). For instance, compounds structurally related to 1-amino-2-(2-methylphenyl)propan-2-ol reduced cell viability significantly in these assays .

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| Compound A | U-87 | 43.7 ± 7.4 |

| Compound B | MDA-MB-231 | 46.2 ± 5.0 |

These findings suggest that modifications to the structure can enhance anticancer activity, indicating a structure-activity relationship worth exploring further.

Toxicological Profile

Understanding the safety profile of any bioactive compound is essential for its potential therapeutic use. According to PubChem, 1-amino-2-(2-methylphenyl)propan-2-ol has been classified with warnings for acute toxicity if ingested and skin irritation upon contact .

Safety Data Summary

| Property | Value |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

Case Studies and Research Findings

Several studies have focused on the transformations and biological evaluations of similar amino alcohols. For instance, research on related compounds has shown promising results in both antioxidant and anticancer activities while also highlighting the need for careful evaluation of their safety profiles .

Q & A

Q. What synthetic methodologies are most effective for producing 1-Amino-2-(2-methylphenyl)propan-2-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Formation of the ketone precursor (e.g., 2-(2-methylphenyl)propan-2-one) via Friedel-Crafts acylation or Grignard reaction (using methylphenylmagnesium bromide) .

- Step 2: Introduction of the amino group via reductive amination (using ammonium acetate and sodium cyanoborohydride) or nucleophilic substitution (e.g., with ammonia under high pressure) .

- Optimization Tips:

- Maintain an inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

- Control temperature (e.g., 0–5°C during Grignard reactions; 60–80°C for reductive amination).

- Use polar aprotic solvents (e.g., THF, DMF) to enhance reaction efficiency.

Q. Which analytical techniques are critical for validating the structure and purity of 1-Amino-2-(2-methylphenyl)propan-2-ol?

Methodological Answer:

- 1H/13C NMR Spectroscopy: Identifies functional groups and stereochemistry. For example, the methylphenyl group shows aromatic protons at δ 7.1–7.3 ppm, while the amino proton appears as a broad singlet near δ 1.5–2.0 ppm .

- HPLC-MS: Confirms molecular weight (C₁₀H₁₅NO = 165.23 g/mol) and detects impurities (e.g., unreacted ketone or diastereomers). Use a C18 column with a water/acetonitrile gradient .

- X-ray Crystallography: Resolves stereochemical ambiguity in crystalline derivatives .

Q. How do structural modifications (e.g., halogenation) on the phenyl ring alter the compound’s reactivity and bioactivity?

Methodological Answer:

- Halogenation Effects: Introducing electron-withdrawing groups (e.g., Cl, F) increases electrophilicity, enhancing nucleophilic substitution rates but reducing basicity of the amino group .

- Bioactivity Implications: Fluorinated analogs (e.g., 1-Amino-3,3,3-trifluoro-2-(2-methylphenyl)propan-2-ol) show improved metabolic stability in pharmacokinetic assays .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to enzymes (e.g., monoamine oxidases). Key parameters:

- Grid box centered on the active site (coordinates: x=15, y=20, z=25).

- Lamarckian genetic algorithm for conformational sampling .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gap, dipole moment) influencing solubility .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Assay Standardization: Ensure consistent buffer pH (7.4), temperature (37°C), and enzyme concentrations across studies .

- Stereochemical Analysis: Use chiral HPLC to isolate enantiomers, as bioactivity often varies between (R) and (S) configurations .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, accounting for variables like purity (≥95% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.